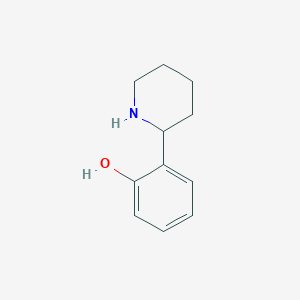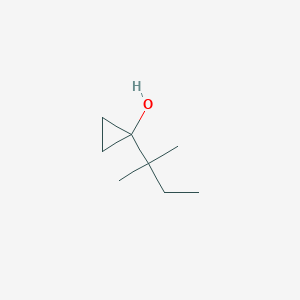
1-(Tert-pentyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-pentyl)cyclopropan-1-ol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound features a cyclopropane ring substituted with a tert-pentyl group and a hydroxyl group, making it a cyclopropanol derivative. The molecular formula of this compound is C8H16O .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Tert-pentyl)cyclopropan-1-ol can be synthesized through various methods. One common approach involves the reaction of tert-pentylmagnesium bromide with cyclopropanone. This Grignard reaction yields the desired cyclopropanol derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, utilizing tert-pentyl halides and cyclopropanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Tert-pentyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Halogenated cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Tert-pentyl)cyclopropan-1-ol finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(Tert-pentyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Cyclopropanol: A simpler cyclopropane derivative with a hydroxyl group.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group
Uniqueness: 1-(Tert-pentyl)cyclopropan-1-ol is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on cyclopropane chemistry and its interactions with biological systems .
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
1-(2-methylbutan-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H16O/c1-4-7(2,3)8(9)5-6-8/h9H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZJOPRLJTZRRKNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


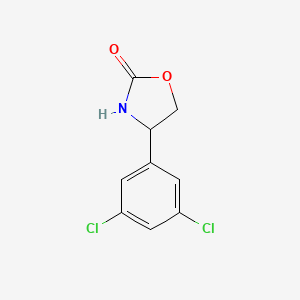
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
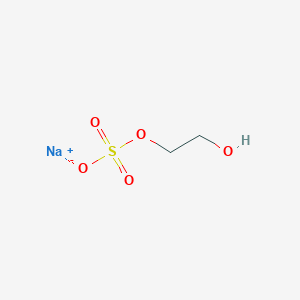
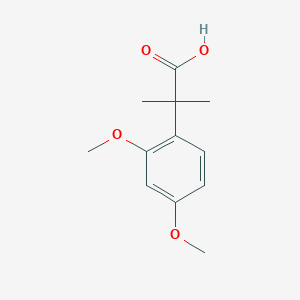
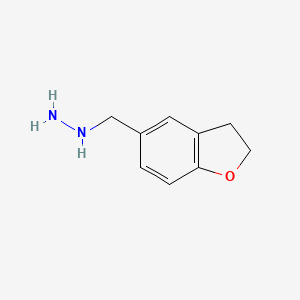

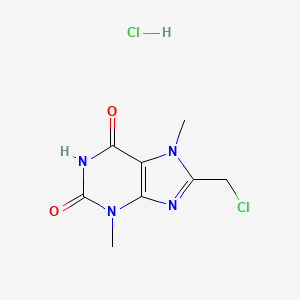
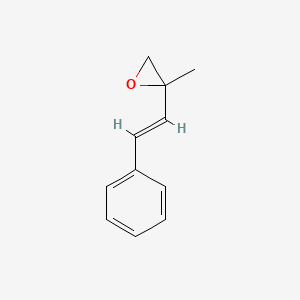
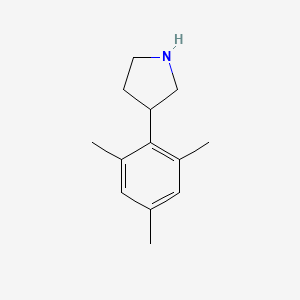


![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)

